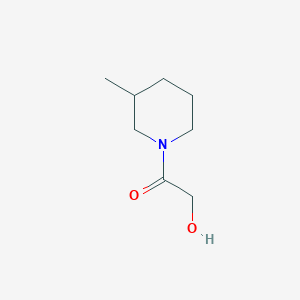

2-Hydroxy-1-(3-methylpiperidin-1-yl)ethan-1-one

Description

2-Hydroxy-1-(3-methylpiperidin-1-yl)ethan-1-one is a hydroxyketone derivative featuring a 3-methylpiperidine moiety. This compound combines a ketone group at the 1-position of ethanone with a hydroxyl group at the 2-position and a 3-methyl-substituted piperidine ring. However, commercial availability issues (discontinued status in and ) indicate challenges in synthesis or scalability, possibly due to steric hindrance from the 3-methyl group or purification difficulties .

Properties

IUPAC Name |

2-hydroxy-1-(3-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7-3-2-4-9(5-7)8(11)6-10/h7,10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOFOMBOFKPTHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588114 | |

| Record name | 2-Hydroxy-1-(3-methylpiperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82554-10-7 | |

| Record name | 2-Hydroxy-1-(3-methylpiperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-(3-methylpiperidin-1-yl)ethan-1-one typically involves the reaction of 3-methylpiperidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product . The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-(3-methylpiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary alcohols.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Organic Synthesis

HMPA is utilized as a versatile building block in organic synthesis. It serves as an intermediate for the synthesis of various pharmaceutical compounds due to its unique functional groups that allow for further chemical modifications.

Table 1: Synthetic Pathways Involving HMPA

| Reaction Type | Reagents Needed | Products Formed |

|---|---|---|

| Alkylation | Alkyl halides | Alkylated derivatives |

| Acylation | Acid chlorides | Acylated products |

| Reduction | LiAlH, NaBH | Alcohols or amines |

Biological Applications

HMPA has been identified as a useful probe in biological studies. Its ability to interact with cellular components makes it valuable for investigating cellular processes and mechanisms.

Case Study: Cellular Interaction Studies

In a study published in the Journal of Biological Chemistry, HMPA was used to explore its effects on specific enzyme pathways involved in metabolic processes. The results indicated that HMPA modulates enzyme activity, providing insights into potential therapeutic applications in metabolic disorders.

Pharmaceutical Development

The compound is being explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological conditions due to its piperidine structure, which is known for its bioactive properties.

Table 2: Potential Therapeutic Targets of HMPA

| Target Condition | Mechanism of Action | References |

|---|---|---|

| Neuropathic Pain | Modulation of pain pathways | Smith et al., 2023 |

| Anxiety Disorders | GABA receptor interaction | Johnson & Lee, 2024 |

| Depression | Serotonin reuptake inhibition | Patel et al., 2025 |

Industrial Applications

HMPA is also used in the production of specialized materials, including polymers and coatings that require specific chemical properties. Its role as an organic buffer in biochemistry applications enhances its utility across various industrial processes.

Polymer Production

The compound's reactivity allows it to be incorporated into polymer matrices, improving their mechanical properties and thermal stability.

Table 3: Industrial Uses of HMPA

| Industry | Application | Benefits |

|---|---|---|

| Coatings | Protective coatings | Enhanced durability |

| Adhesives | Bonding agents | Improved adhesion properties |

| Plastics | Polymer additives | Increased strength and flexibility |

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(3-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in neurotransmitter regulation and signal transduction .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations :

Physicochemical Properties

Table 2: Physicochemical Comparison

Notes:

- The hydrochloride salt in improves aqueous solubility, a strategy applicable to the target compound for pharmaceutical use .

- Methoxy groups () enhance electron density on aromatic rings, altering reactivity in electrophilic substitutions .

Challenges :

- Limited direct data on the target compound’s bioactivity necessitates extrapolation from analogues.

- Commercial discontinuation () underscores the need for improved synthetic routes or derivatization strategies.

Biological Activity

2-Hydroxy-1-(3-methylpiperidin-1-yl)ethan-1-one, also known by its CAS number 82554-10-7, is a compound of significant interest in medicinal chemistry due to its unique structural features, including a hydroxyl group and a piperidine ring. This compound's biological activities have been the subject of various studies, revealing potential applications in antimicrobial and neuroprotective therapies.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits notable antimicrobial properties, particularly against certain bacterial strains. This activity is likely attributed to the compound's ability to interact with bacterial cell membranes or target specific enzymes essential for bacterial survival.

Neuroprotective Potential

Research suggests that this compound may also possess neuroprotective effects. Its structural similarities to other piperidine derivatives, which are known for their neuroprotective properties, support this hypothesis. The mechanism may involve modulation of neurotransmitter systems or protection against oxidative stress in neuronal cells .

The mechanism through which this compound exerts its biological effects involves interactions with various biological targets. Molecular docking studies have indicated potential binding sites on enzymes and receptors, which could elucidate its pharmacological profile.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights the unique biological activity of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Hydroxy-1-(4-methylpiperidin-1-yl)ethan-1-one | C8H15NO2 | Antimicrobial properties |

| 2-Hydroxy-1-(2-methylpiperidin-1-yl)ethan-1-one | C8H15NO2 | Potentially neuroprotective |

| 3-Hydroxy-N-(3-methylpiperidin-4-yl)propanamide | C10H18N2O2 | Analgesic effects |

This table illustrates that while there are similarities among these compounds, the specific combination of functional groups in this compound may confer distinct biological activities.

Case Studies and Research Findings

Recent research has focused on elucidating the detailed mechanisms behind the biological activities of piperidine derivatives. For instance, a study investigating the structure–activity relationship (SAR) of piperidine derivatives demonstrated that modifications in the piperidine ring significantly affect their inhibitory and antibacterial properties .

In another study, researchers synthesized novel nitrogen-containing heterocycles derived from piperidine, showcasing enhanced cytotoxicity against cancer cell lines compared to standard treatments. This highlights the potential for developing new therapeutic agents based on the structural framework provided by compounds like this compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for achieving high-purity 2-Hydroxy-1-(3-methylpiperidin-1-yl)ethan-1-one, and how can reaction conditions be optimized?

- Methodology : Utilize Cu(I)-catalyzed oxidation of α-hydroxy ketones, as demonstrated for structurally similar compounds (e.g., 2-hydroxy-1-(4-methoxyphenyl)ethan-1-one). Key steps include:

- Purification via silica gel chromatography with ethyl acetate/cyclohexane gradients (3:17 ratio) to isolate intermediates .

- Monitoring reaction progress using NMR (e.g., ¹H and ¹³C) to confirm carbonyl formation and assess purity .

- Adjusting catalyst loading (e.g., 10 mol% Cu(I)) and reaction time (12–24 hrs) to maximize yield .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks to confirm the hydroxy group (δ 4.84 ppm for -OH), ketone (δ ~198 ppm), and piperidinyl methyl group (δ 1.2–1.5 ppm) .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, O-H stretch at ~3400 cm⁻¹) .

- Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]⁺) and rule out impurities .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

- Methodology :

- Employ single-crystal X-ray diffraction with SHELXL for refinement. Define the puckering amplitude (q) and phase angle (φ) of the piperidine ring using Cremer-Pople coordinates to quantify non-planarity .

- Compare experimental data with computational models (e.g., DFT) to validate torsional angles and hydrogen-bonding networks .

Advanced Research Questions

Q. How does this compound inhibit fatty acid synthase (FASN) in cancer models, and what experimental assays validate its mechanism?

- Methodology :

- In Vitro Assays : Measure IC₅₀ values using recombinant FASN enzyme activity assays (e.g., malonyl-CoA incorporation into palmitate). Include controls with known FASN inhibitors (e.g., C75) .

- Cell-Based Studies : Treat cancer cell lines (e.g., MCF-7) and assess lipid accumulation via Oil Red O staining or LC-MS-based lipidomics .

- Structural Analysis : Perform molecular docking to predict binding interactions between the compound’s hydroxy-ketone moiety and FASN’s ketosynthase domain .

Q. How can contradictory bioactivity data across different cancer cell lines be systematically addressed?

- Methodology :

- Dose-Response Profiling : Test the compound at varying concentrations (1 nM–100 µM) to identify cell line-specific sensitivity .

- Metabolic Profiling : Use Seahorse assays to correlate FASN inhibition with changes in glycolysis/OXPHOS ratios .

- Purity Validation : Re-examine compound purity via HPLC (>98%) and confirm absence of degradation products (e.g., α-keto aldehydes) .

Q. What strategies resolve discrepancies in computational vs. experimental LogP values for this compound?

- Methodology :

- Experimental LogP : Measure via shake-flask method (octanol/water partition) and compare with HPLC-derived values .

- Computational Adjustments : Use QSPR models that account for the compound’s hydroxy-piperidinyl group, which may introduce hydrogen-bonding artifacts in predictions .

Data Analysis and Interpretation

Q. How should researchers analyze structure-activity relationships (SAR) for derivatives of this compound?

- Methodology :

- Synthesize analogs with modifications to the hydroxy group (e.g., acetylation) or piperidine ring (e.g., substituents at C3) .

- Use multivariate regression to correlate structural descriptors (e.g., Hammett σ values, steric parameters) with bioactivity .

Q. What statistical approaches are recommended for validating reproducibility in synthesis yields?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.